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molecular formula C14H18O2 B1658968 Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 62741-60-0

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No. B1658968
M. Wt: 218.29 g/mol
InChI Key: PHRUMYUPGUAJSG-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

Following the general procedure of EXAMPLE 64 and making non-critical variations but starting with (E)-1-carbethoxymethylene-1,2,3,4-tetrahydronaphthalene (CVII-A, EXAMPLE 63), ethyl 1-(3,4-dihydronaphthyl)acetate (CVII-B, EXAMPLE 63) and (Z)-1-carbethoxymethylene-1,2,3,4-tetrahydronaphthalene (CVII-C, EXAMPLE 63), the title compound is obtained, NMR (CDCl3, TMS) 7.25-7.05, 4.16, 3.38-3.30, 2.83-1.64 and 1.27 δ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 1-(3,4-dihydronaphthyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](/[CH:6]=[C:7]1\[CH2:8][CH2:9][CH2:10][C:11]2[C:16]\1=[CH:15][CH:14]=[CH:13][CH:12]=2)([O:3][CH2:4][CH3:5])=[O:2].C(/C=C1/CCCC2C/1=CC=CC=2)(OCC)=O>>[CH:7]1([CH2:6][C:1]([O:3][CH2:4][CH3:5])=[O:2])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)\C=C\1/CCCC2=CC=CC=C12
Step Two
Name
ethyl 1-(3,4-dihydronaphthyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)\C=C/1\CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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